4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a brominated methoxyphenyl group and a pyridinyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves a multi-step process:
Bromination: The starting material, 5-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 3-(pyridin-4-yloxy)piperidine.
Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, such as 2-amino-5-methoxyphenyl derivatives.
Scientific Research Applications
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone
- (3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone
Uniqueness
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is unique due to the presence of both a brominated methoxyphenyl group and a pyridinyl-substituted piperidine moiety, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-4-5-17(19)16(11-14)18(22)21-10-2-3-15(12-21)24-13-6-8-20-9-7-13/h4-9,11,15H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGZRNQOASDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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